![molecular formula C14H28N2O B13426216 3-Isobutyl-[1,4'-bipiperidin]-4-ol](/img/structure/B13426216.png)
3-Isobutyl-[1,4'-bipiperidin]-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isobutyl-[1,4’-bipiperidin]-4-ol is an organic compound that belongs to the class of bipiperidines This compound is characterized by the presence of two piperidine rings connected by a single bond, with an isobutyl group attached to one of the piperidine rings and a hydroxyl group attached to the other
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutyl-[1,4’-bipiperidin]-4-ol typically involves the following steps:
Formation of the Bipiperidine Core: The initial step involves the formation of the bipiperidine core through a coupling reaction between two piperidine molecules. This can be achieved using a variety of coupling agents such as palladium catalysts.
Introduction of the Isobutyl Group: The isobutyl group is introduced through an alkylation reaction. This involves the reaction of the bipiperidine core with an isobutyl halide in the presence of a strong base such as sodium hydride.
Hydroxylation: The final step involves the introduction of the hydroxyl group. This can be achieved through a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of 3-Isobutyl-[1,4’-bipiperidin]-4-ol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
3-Isobutyl-[1,4’-bipiperidin]-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The isobutyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, strong bases such as sodium hydride.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various alkyl or aryl derivatives.
科学研究应用
3-Isobutyl-[1,4’-bipiperidin]-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 3-Isobutyl-[1,4’-bipiperidin]-4-ol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This can lead to various biological effects, such as changes in cell signaling pathways and metabolic processes.
相似化合物的比较
Similar Compounds
1,4’-Bipiperidin-4-ol: Lacks the isobutyl group, making it less hydrophobic.
3-Isobutyl-1,2,3,6-tetrahydropyridine: Similar structure but with a different ring system.
4-Isobutylpiperidine: Contains only one piperidine ring.
Uniqueness
3-Isobutyl-[1,4’-bipiperidin]-4-ol is unique due to the presence of both the isobutyl group and the bipiperidine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C14H28N2O |
|---|---|
分子量 |
240.38 g/mol |
IUPAC 名称 |
3-(2-methylpropyl)-1-piperidin-4-ylpiperidin-4-ol |
InChI |
InChI=1S/C14H28N2O/c1-11(2)9-12-10-16(8-5-14(12)17)13-3-6-15-7-4-13/h11-15,17H,3-10H2,1-2H3 |
InChI 键 |
WOPXZLYJMAQCBK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1CN(CCC1O)C2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


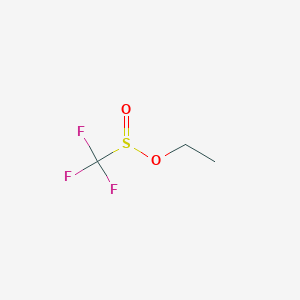
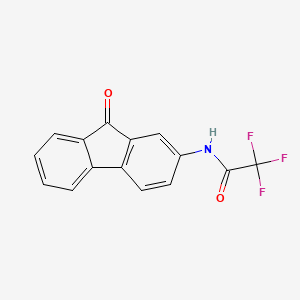

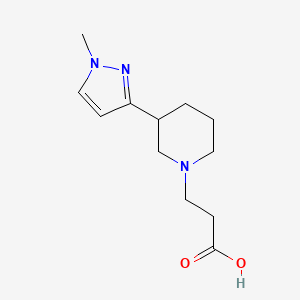
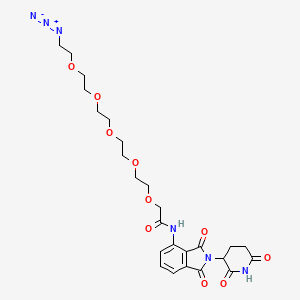
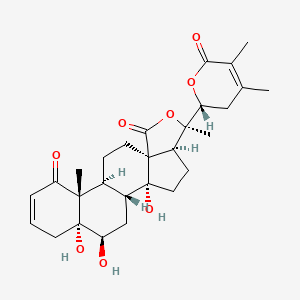
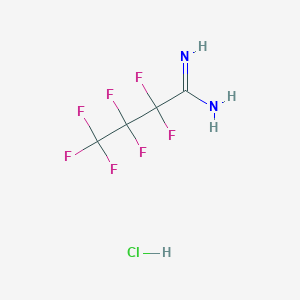

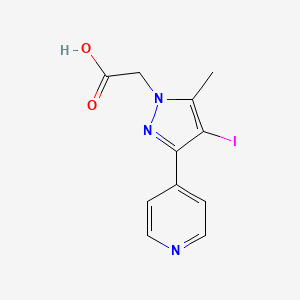


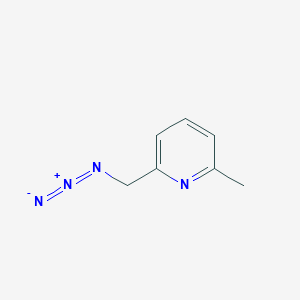

![tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-(4-bromophenyl)carbamate](/img/structure/B13426234.png)
